molecular formula C7H12N4 B15214235 5-Ethyl-6-methylpyrimidine-2,4-diamine CAS No. 57683-57-5

5-Ethyl-6-methylpyrimidine-2,4-diamine

Cat. No.: B15214235
CAS No.: 57683-57-5
M. Wt: 152.20 g/mol
InChI Key: YFKHOGOFBUYJCI-UHFFFAOYSA-N
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Description

5-Ethyl-6-methylpyrimidine-2,4-diamine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-methylpyrimidine-2,4-diamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, dihydropyrimidines, and Schiff bases, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Ethyl-6-methylpyrimidine-2,4-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism, leading to the disruption of DNA synthesis and cell proliferation . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-6-methylpyrimidine-2,4-diamine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds .

Properties

CAS No.

57683-57-5

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

5-ethyl-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C7H12N4/c1-3-5-4(2)10-7(9)11-6(5)8/h3H2,1-2H3,(H4,8,9,10,11)

InChI Key

YFKHOGOFBUYJCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1N)N)C

Origin of Product

United States

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